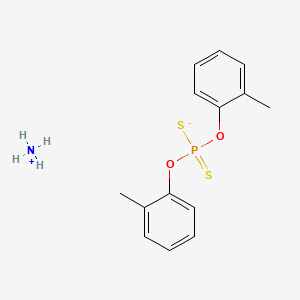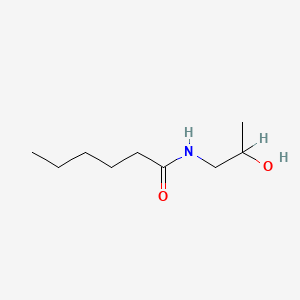
N-(2-Hydroxypropyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxypropyl)hexanamide: is an organic compound with the molecular formula C9H19NO2. It is a derivative of hexanamide, where the amide nitrogen is substituted with a 2-hydroxypropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)hexanamide can be synthesized through the reaction of hexanoyl chloride with 2-amino-1-propanol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Hydroxypropyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-(2-oxopropyl)hexanamide.
Reduction: Formation of N-(2-hydroxypropyl)hexylamine.
Substitution: Formation of N-(2-alkoxypropyl)hexanamide or N-(2-acetoxypropyl)hexanamide.
Applications De Recherche Scientifique
N-(2-Hydroxypropyl)hexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxypropyl)hexanamide involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group allows for interactions with various biological molecules, potentially affecting signaling pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Hexanamide: The parent compound, lacking the 2-hydroxypropyl group.
N-(2-Hydroxyethyl)hexanamide: Similar structure but with a 2-hydroxyethyl group instead of 2-hydroxypropyl.
N-(2-Hydroxypropyl)butanamide: Similar structure but with a butanamide backbone instead of hexanamide.
Uniqueness: N-(2-Hydroxypropyl)hexanamide is unique due to the presence of both a hydroxyl group and a hexanamide backbone. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
23054-59-3 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
N-(2-hydroxypropyl)hexanamide |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-9(12)10-7-8(2)11/h8,11H,3-7H2,1-2H3,(H,10,12) |
Clé InChI |
WEJHDPCZRFVRCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)
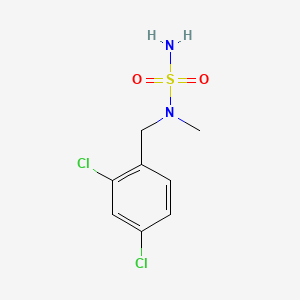
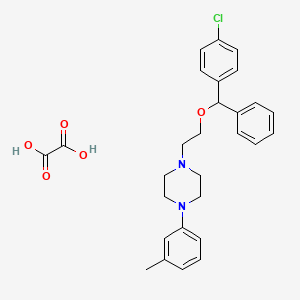
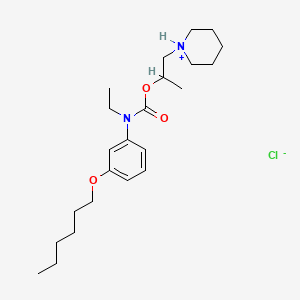

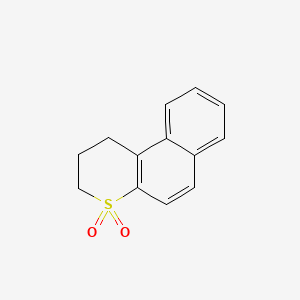
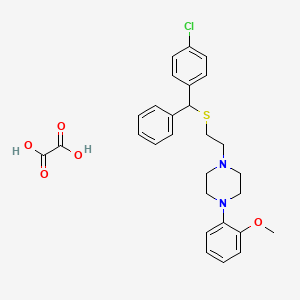
![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
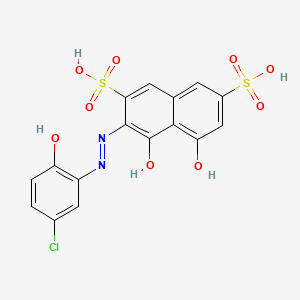
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
